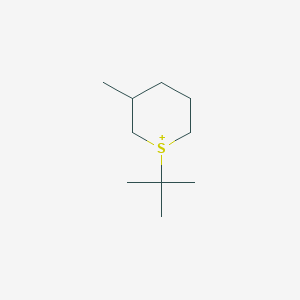
1-tert-Butyl-3-methylthian-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-3-methylthian-1-ium is a chemical compound with the molecular formula C9H19S It is a thianium ion, which is a sulfur-containing heterocyclic cation
Preparation Methods
The synthesis of 1-tert-Butyl-3-methylthian-1-ium typically involves the reaction of tert-butyl chloride with 3-methylthiophene in the presence of a strong acid, such as sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the thiophene ring to form the desired thianium ion. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-tert-Butyl-3-methylthian-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl-3-methylthian-1-ium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and as a precursor for other thianium compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-methylthian-1-ium involves its interaction with molecular targets such as enzymes or receptors. The thianium ion can form stable complexes with these targets, altering their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
1-tert-Butyl-3-methylthian-1-ium can be compared with other similar compounds, such as:
1-tert-Butyl-3-methylimidazolium: This compound is an ionic liquid with applications in catalysis and electrochemistry. It differs from this compound in its nitrogen-containing heterocyclic structure.
1-tert-Butyl-3-methylpyridinium: Another similar compound, used in organic synthesis and as a phase-transfer catalyst. .
The uniqueness of this compound lies in its sulfur-containing thianium structure, which imparts distinct chemical and physical properties compared to its nitrogen-containing analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.
Properties
CAS No. |
62573-99-3 |
|---|---|
Molecular Formula |
C10H21S+ |
Molecular Weight |
173.34 g/mol |
IUPAC Name |
1-tert-butyl-3-methylthian-1-ium |
InChI |
InChI=1S/C10H21S/c1-9-6-5-7-11(8-9)10(2,3)4/h9H,5-8H2,1-4H3/q+1 |
InChI Key |
PHDHKJCDWOTTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC[S+](C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















